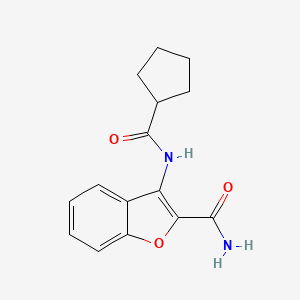

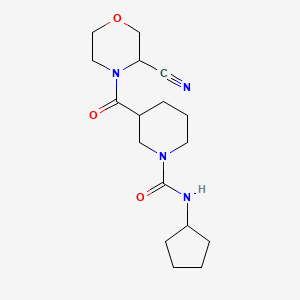

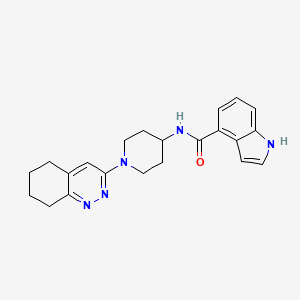

3-(Cyclopentanecarboxamido)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Cyclopentanecarboxamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound that is a component of many biologically active natural and synthetic compounds . It is a popular scaffold in drug design due to its presence in many biologically active natural products .

Synthesis Analysis

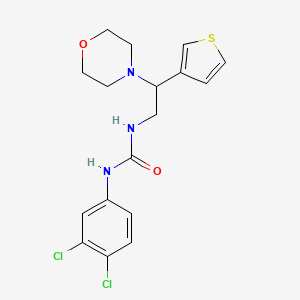

The synthesis of benzofuran derivatives involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives include C–H arylation and transamidation . The C–H arylation reactions are directed by 8-aminoquinoline and use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure is used for directing group cleavage and further diversification of the C3-arylated benzofuran products .科学的研究の応用

Synthesis and Biological Evaluation

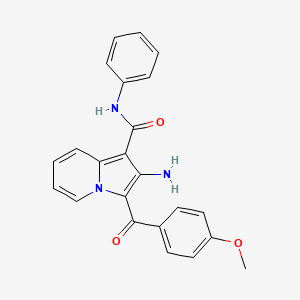

A study by Lavanya, Sribalan, and Padmini (2017) synthesized new derivatives of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide. These compounds were evaluated for antimicrobial, anti-inflammatory, and antioxidant activities, suggesting potential applications in these areas (Lavanya, Sribalan, & Padmini, 2017).

Antiviral and Antitumor Activities

Srivastava et al. (1977) described the synthesis of glycosylthiocarboxamides, leading to the development of compounds with significant antiviral and antitumor activities. This research highlights the potential of such compounds in treating viral infections and cancer (Srivastava et al., 1977).

Antiproliferative Effects on Tumor Cell Lines

Hranjec and colleagues (2013) synthesized and evaluated novel benzofuran-2-carboxamides, with some showing selective concentration-dependent antiproliferative effects on tumor cell lines. This suggests their potential application in cancer research and therapy (Hranjec et al., 2013).

Neuroprotective and Antioxidant Effects

Cho et al. (2015) synthesized and evaluated novel benzofuran-2-carboxamide derivatives for neuroprotective and antioxidant activities. They identified compounds with potential therapeutic effects against neurodegenerative diseases (Cho et al., 2015).

Antihyperlipidemic Agents

Al-qirim and associates (2013) investigated benzofuran-2-carboxamides as antihyperlipidemic agents in rats. Their findings suggested potential applications in treating hyperlipidemia and associated coronary heart diseases (Al-qirim et al., 2013).

Antimicrobial Agents

Ugale et al. (2017) synthesized a series of compounds aiming to discover new antimicrobial agents. They found significant antibacterial and antifungal activities in some of the synthesized compounds, indicating potential uses in combating microbial infections (Ugale et al., 2017).

将来の方向性

Benzofuran derivatives, such as “3-(Cyclopentanecarboxamido)benzofuran-2-carboxamide”, are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

特性

IUPAC Name |

3-(cyclopentanecarbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c16-14(18)13-12(10-7-3-4-8-11(10)20-13)17-15(19)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPDTBIJZNIEDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

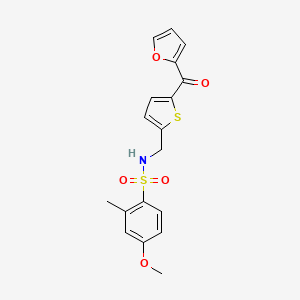

![4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2678815.png)

![3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide](/img/structure/B2678819.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2678830.png)

![6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2678831.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2678833.png)